Cas no 899747-32-1 (N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

N-2-(ジメチルアミノ)-2-(フラン-2-イル)エチル-N'-(2-メチル-5-ニトロフェニル)エタンジアミドは、高度に特異的な分子構造を有する有機化合物です。フラン環とニトロフェニル基を併せ持つことで、電子供与性と電子吸引性のバランスが良く、医薬品中間体や機能性材料としての応用が期待されます。特に、分子内のアミド結合とアミン基が反応性サイトとして機能し、多様な化学修飾が可能です。また、立体障害を考慮した設計により、選択的な分子認識能や安定性が向上しています。この化合物は、創薬研究や材料科学分野において、新規リガンドや高分子前駆体としての利用価値が高いです。

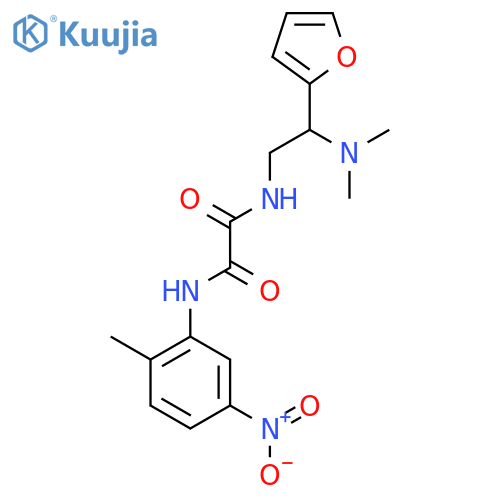

899747-32-1 structure

商品名:N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide

CAS番号:899747-32-1

MF:C17H20N4O5

メガワット:360.364503860474

CID:5460487

N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- VU0504525-1

- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide

- N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide

-

- インチ: 1S/C17H20N4O5/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23)

- InChIKey: ZZQOZKHDESGAGL-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(CNC(C(NC1C=C(C=CC=1C)[N+](=O)[O-])=O)=O)N(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 522

- トポロジー分子極性表面積: 120

- 疎水性パラメータ計算基準値(XlogP): 1.7

N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2880-1663-10μmol |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 10μl |

$69.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-1mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 1mg |

$54.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-2μmol |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 2μl |

$57.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-4mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 4mg |

$66.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-30mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 30mg |

$119.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-40mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 40mg |

$140.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-50mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 50mg |

$160.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-100mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 100mg |

$248.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-10mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 10mg |

$79.0 | 2023-05-01 | |

| Life Chemicals | F2880-1663-15mg |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide |

899747-32-1 | 90%+ | 15mg |

$89.0 | 2023-05-01 |

N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

899747-32-1 (N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量